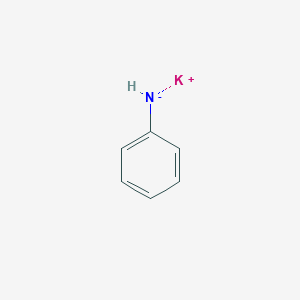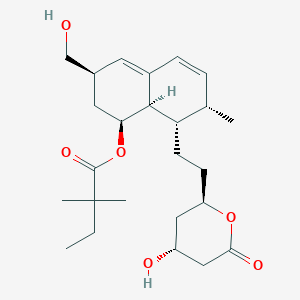
2,4-dicloro-5-(clorometil)tiazol
Descripción general
Descripción
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole: is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, and in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
2,4-Dichloro-5-(chloromethyl)thiazole, also known as 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole or 5-CHLOROMETHYL-2,4-DICHLOROTHIAZOLE, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
It is known that the biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazoles are known to induce biological effects through various targets .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-(chloromethyl)thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with multiple enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to specific proteins, affecting their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2,4-dichloro-5-(chloromethyl)thiazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and transcription factors, which are critical for cell function and survival. Furthermore, 2,4-dichloro-5-(chloromethyl)thiazole can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2,4-dichloro-5-(chloromethyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can alter gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-5-(chloromethyl)thiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dichloro-5-(chloromethyl)thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 2,4-dichloro-5-(chloromethyl)thiazole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the safe and effective dosage range of 2,4-dichloro-5-(chloromethyl)thiazole in therapeutic applications .
Metabolic Pathways
2,4-Dichloro-5-(chloromethyl)thiazole is involved in various metabolic pathways, interacting with multiple enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
The transport and distribution of 2,4-dichloro-5-(chloromethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments. Additionally, 2,4-dichloro-5-(chloromethyl)thiazole can bind to plasma proteins, influencing its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of 2,4-dichloro-5-(chloromethyl)thiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 2,4-dichloro-5-(chloromethyl)thiazole in these compartments can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole typically involves the chlorination of 2-amino-4-chloromethylthiazole. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-methylthiazole
- 2,4-Dichloro-5-(methylthio)-1,3-thiazole
- 2,4-Dichloro-5-(trifluoromethyl)-1,3-thiazole
Comparison: 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for a broader range of chemical modifications and applications. For instance, the chloromethyl group can undergo nucleophilic substitution reactions more readily than a methyl or trifluoromethyl group, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2,4-dichloro-5-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHZGJGUZLJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546393 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105315-40-0 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)




